1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE

Description

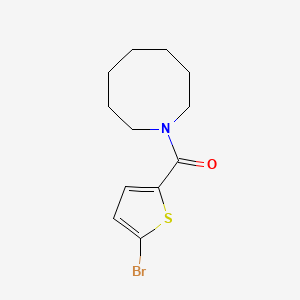

1-Azocanyl(5-bromo-2-thienyl)methanone is a heterocyclic ketone featuring a thiophene ring substituted with a bromine atom at the 5-position and an azocanyl group (an eight-membered saturated ring containing one nitrogen atom) attached to the carbonyl carbon. The bromothienyl moiety contributes to its reactivity in cross-coupling reactions, while the azocanyl group may influence solubility and conformational flexibility .

Properties

IUPAC Name |

azocan-1-yl-(5-bromothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNOS/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBMVSTYACZSFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azocanyl(5-bromo-2-thienyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with azocane in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azocanyl(5-bromo-2-thienyl)methanone undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Azocanyl(5-bromo-2-thienyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Mechanism of Action

The mechanism of action of 1-Azocanyl(5-bromo-2-thienyl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The azocane moiety may also play a role in modulating the compound’s biological effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

5-Bromo-3-methyl-2(5H)-furanone

- Structure: A brominated furanone with a methyl substituent.

- Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and 2,2′-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride, yielding 90% product .

- The azocanyl group introduces a larger, flexible substituent compared to the methyl group in the furanone, which may affect crystallization and intermolecular interactions.

2-Bromo-5-nitro-2'-hydroxy-5'-methylbenzophenone

- Structure: A brominated benzophenone with nitro and methyl substituents.

- Reactivity : Undergoes alkali-mediated cyclization to form xanthone derivatives, highlighting the influence of bromine and nitro groups on intramolecular reactions .

- Key Differences: The nitro group in this benzophenone derivative is a strong electron-withdrawing group, contrasting with the electron-donating thiophene in 1-azocanyl(5-bromo-2-thienyl)methanone. This difference would significantly alter redox behavior and catalytic activity. The azocanyl group’s nitrogen may participate in hydrogen bonding or coordination chemistry, unlike the inert methyl group in the benzophenone analog.

Physicochemical Properties

Spectroscopic Characterization

- NMR Trends: The 5-bromo-2-thienyl group in the target compound is expected to show deshielded proton signals (δ 7.0–7.5 ppm for thiophene protons), similar to the furanone’s protons (δ 6.5–7.0 ppm) . The azocanyl group’s protons would likely resonate in the δ 1.5–3.0 ppm range due to the saturated ring’s shielding effects.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z ~300 (M+H⁺), analogous to the furanone’s HRMS data (reported in Supplementary Data Sheet 1 of ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.